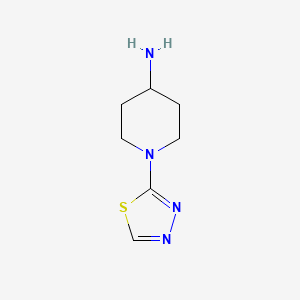

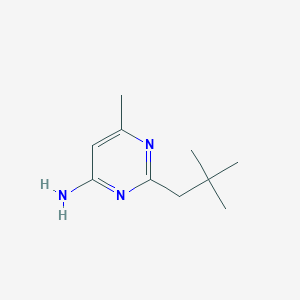

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been reported in the literature. For instance, 1,3,4-thiadiazole and urea groups were hybridized to form a new molecular skeleton in the design of acetylcholinesterase (AChE) inhibitors . Another study reported the synthesis of 1,3,4-thiadiazole molecules by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been studied. The thiadiazole ring can act as the “hydrogen binding domain,” “two-electron donor system” and enables to create π–π stacking interactions . The presence of the =N-C-S- moiety and strong aromaticity of the ring are considered requirements for low toxicity and in vivo stability .Aplicaciones Científicas De Investigación

Anticancer Research

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine: has shown promise in anticancer research. Derivatives of this compound have been synthesized and evaluated for their potential anticancer effects on various cell lines . The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further drug development, particularly targeting cancer types such as LoVo and MCF-7 cancer lines.

Pharmacological Applications

In pharmacology, this compound’s derivatives are part of ongoing research to develop new drugs. They have been found to play a significant role in the design of drugs due to their structural versatility and biological activity . The piperidine moiety, in particular, is a common feature in many pharmaceuticals, indicating the compound’s potential in this field.

Material Science

The compound’s derivatives are also being explored in material science. Their heterocyclic nature allows them to be used in the development of new materials with potential applications in various industries . This includes the creation of novel polymers and coatings with enhanced properties.

Biological Studies

In biology, 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine is utilized in the study of biological processes. Its derivatives can be used as molecular probes to understand cellular mechanisms, particularly in the context of disease pathology and cellular signaling pathways .

Electronics

The compound’s derivatives have potential applications in electronics, where they can be used in the synthesis of organic semiconductors or as components in electronic devices due to their conductive properties . Their stability and electronic configuration make them suitable for such applications.

Agriculture

In agriculture, research into the compound’s derivatives could lead to the development of new agrochemicals. Their heterocyclic structure is similar to many biologically active compounds used in pesticides and herbicides, suggesting possible uses in crop protection and management .

Mecanismo De Acción

Target of Action

The primary target of 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine is the enzyme Glutaminase 1 (GLS1) . GLS1 is an enzyme that converts glutamine into glutamate, a critical step in the glutaminolysis pathway. This pathway is essential for cellular processes such as energy production, biosynthesis, and regulation of redox balance.

Mode of Action

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine interacts with GLS1, inhibiting its activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting the glutaminolysis pathway. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

By inhibiting GLS1, 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine disrupts the glutaminolysis pathway . This disruption can affect various downstream effects, including energy production, biosynthesis, and redox balance regulation. The specific impacts can vary depending on the cell type and metabolic context.

Pharmacokinetics

One study suggests that a derivative of this compound has relatively good metabolic stability and a bioavailability of 124% .

Result of Action

The inhibition of GLS1 by 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine can lead to a decrease in glutamate production, disrupting the glutaminolysis pathway . This disruption can have various molecular and cellular effects, potentially including reduced energy production, altered biosynthesis, and changes in redox balance.

Propiedades

IUPAC Name |

1-(1,3,4-thiadiazol-2-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c8-6-1-3-11(4-2-6)7-10-9-5-12-7/h5-6H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUGCNDWXXTCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1469100.png)

![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469103.png)

![3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469105.png)

![3-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)butan-1-amine](/img/structure/B1469108.png)

![3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469110.png)

![1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1469114.png)

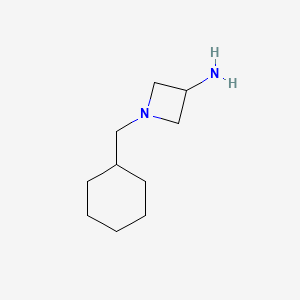

![1-[(3-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469116.png)

![1-[(4-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469117.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1469121.png)